

# An In-depth Technical Guide to Amodiaquine Dihydrochloride Dihydrate

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## Compound of Interest

Compound Name: *Amodiaquine dihydrochloride dihydrate*

Cat. No.: *B000193*

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CAS Number: 6398-98-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Amodiaquine dihydrochloride dihydrate**, a significant molecule in medicinal chemistry. This document consolidates critical data on its physicochemical properties, mechanisms of action, synthesis, formulation, pharmacokinetics, and analytical methodologies.

## Physicochemical Properties

**Amodiaquine dihydrochloride dihydrate** is a yellow crystalline powder.<sup>[1]</sup> Key physicochemical data are summarized in the table below.

Property	Value	Reference(s)
CAS Number	6398-98-7	[2]
Molecular Formula	C <sub>20</sub> H <sub>22</sub> ClN <sub>3</sub> O·2HCl·2H <sub>2</sub> O	[2]
Molecular Weight	464.81 g/mol	[2]
Appearance	White to Yellow to Orange powder to crystal	[3]
Melting Point	208 °C (decomposes)	[2]
Solubility	Water: 20 mg/mL, 92 mg/mL	[3][4]
Methanol: Soluble	[2]	
Ethanol: Insoluble	[3]	
DMSO: 90 mg/mL, 100 mg/mL	[4][5]	
pKa (Strongest Acidic)	9.1	[6]
pKa (Strongest Basic)	10.17	[6]
Maximum Absorption Wavelength (λ <sub>max</sub> )	342 nm (in Methanol)	[2][7]
Stability	Hygroscopic	[7]

## Mechanism of Action

Amodiaquine exhibits a multifaceted mechanism of action, making it a subject of extensive research beyond its primary antimalarial application.

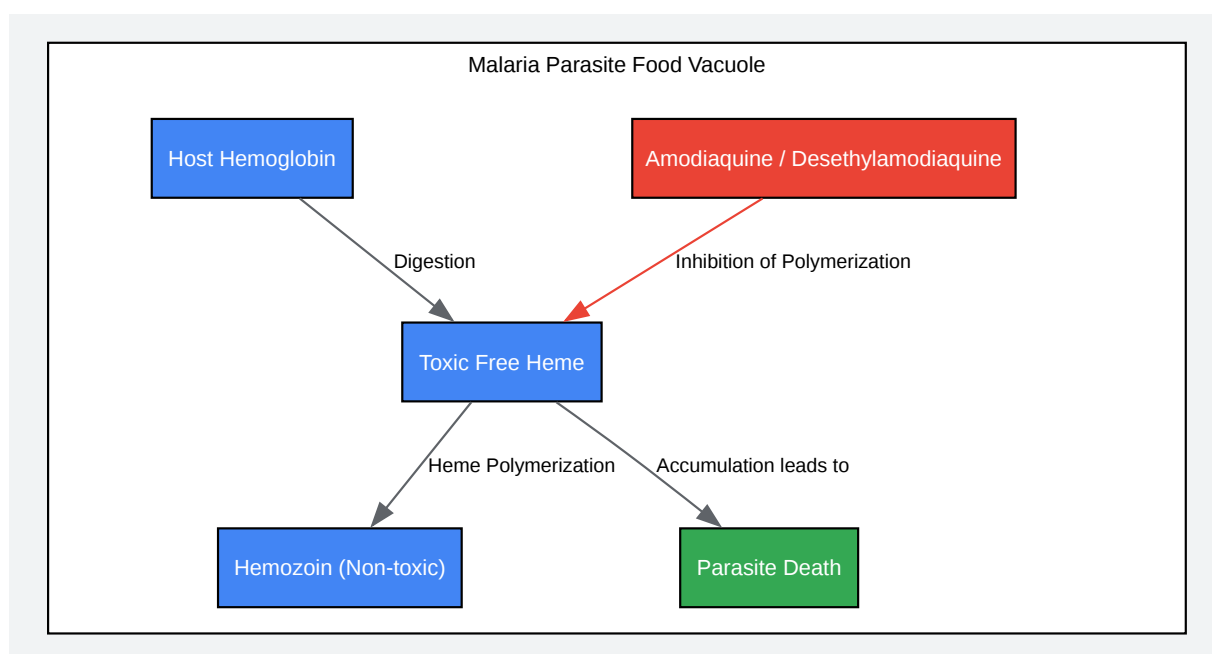
## Antimalarial Activity

The principal antimalarial action of amodiaquine, similar to other 4-aminoquinolines, involves the disruption of heme detoxification in the malaria parasite.[6][8] After the parasite digests hemoglobin in the host's red blood cells, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

Amodiaquine and its active metabolite, desethylamodiaquine, are thought to inhibit this

polymerization process.[6] The accumulation of free heme is toxic to the parasite, leading to its death.[6]

Diagram: Antimalarial Mechanism of Amodiaquine



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Caption: Inhibition of heme polymerization by amodiaquine in the malaria parasite.

## Histamine N-Methyltransferase (HNMT) Inhibition

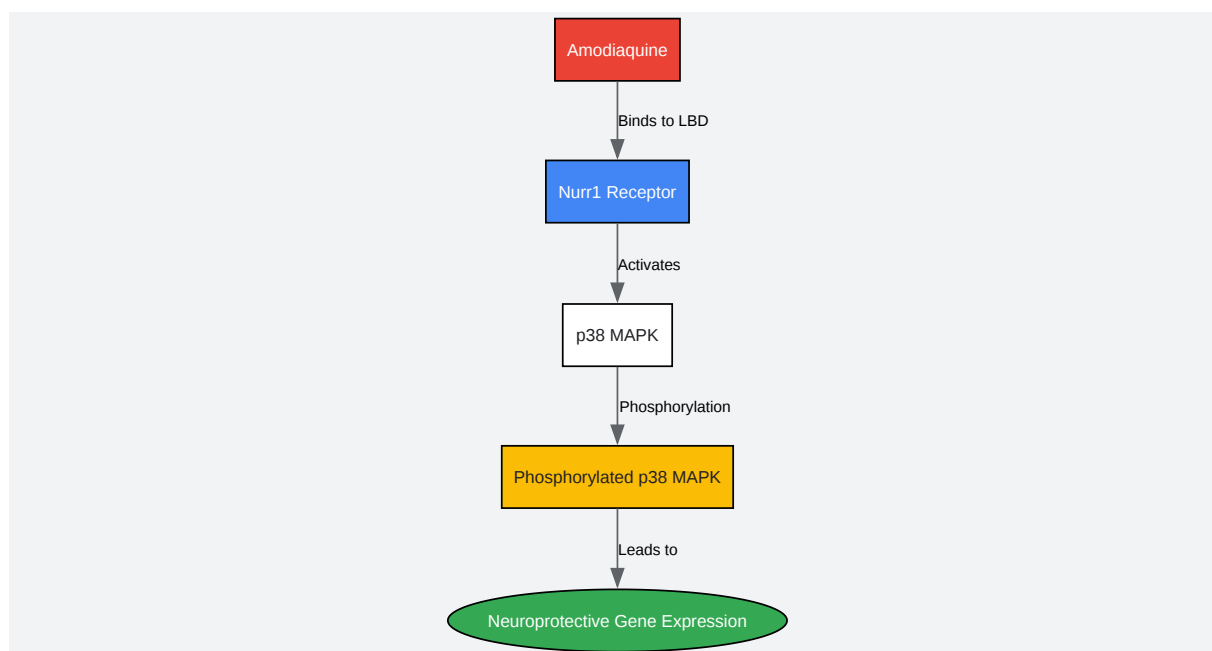
Amodiaquine is a potent, non-competitive inhibitor of histamine N-methyltransferase (HNMT), an enzyme responsible for the metabolic inactivation of histamine.[9][10] This inhibition can lead to an increase in histamine levels, which may contribute to some of its pharmacological and toxicological effects.

## Nurr1 Agonism

Amodiaquine has been identified as an agonist of the orphan nuclear receptor Nurr1 (also known as NR4A2).[4][11] Nurr1 is crucial for the development and maintenance of dopaminergic neurons. By binding to the ligand-binding domain of Nurr1, amodiaquine can

stimulate its transcriptional activity, suggesting a potential for neuroprotective effects.[3][5] This activation has been shown to proceed via the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[3]

Diagram: Amodiaquine as a Nurr1 Agonist



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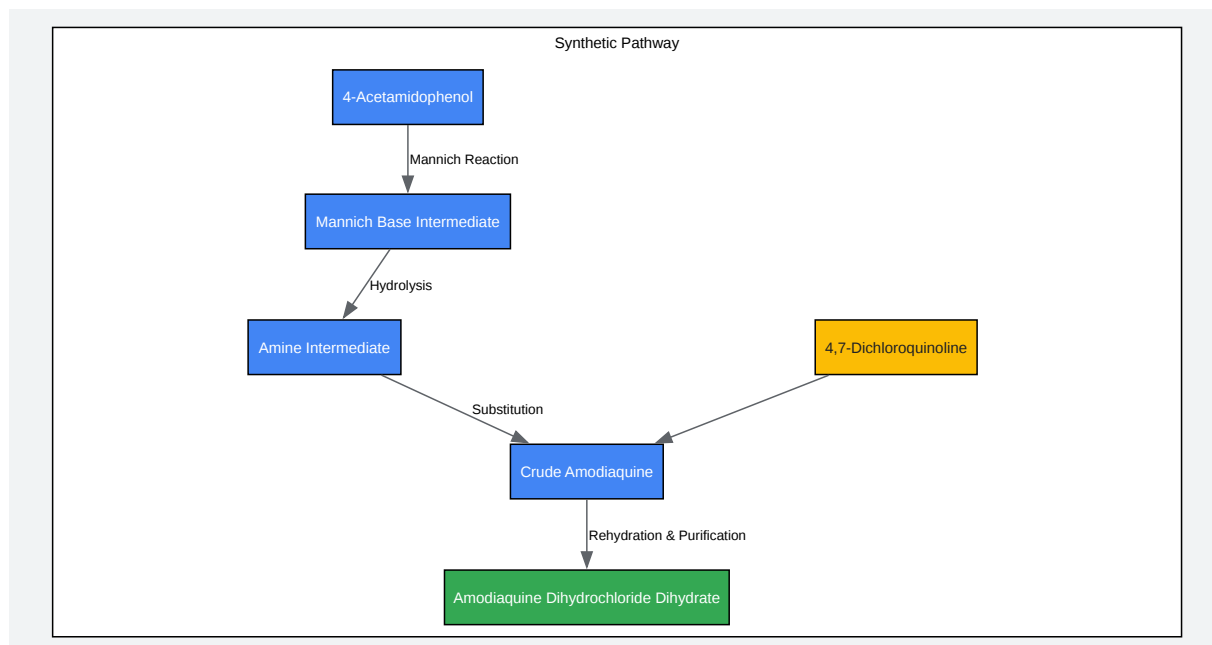
Caption: Amodiaquine-mediated activation of the Nurr1 signaling pathway.

## Ribosome Biogenesis Stress

Recent studies have revealed that amodiaquine can inhibit ribosomal RNA (rRNA) transcription, a critical step in ribosome biogenesis.[1] This action is independent of its autophagy-inhibitory activity and leads to the stabilization of p53, a key tumor suppressor protein.[1] This suggests a potential for repurposing amodiaquine in cancer therapy.

## Synthesis

A robust and scalable synthesis for **amodiaquine dihydrochloride dihydrate** has been reported, typically involving a three-step process.[12][13]

Diagram: Synthetic Workflow for **Amodiaquine Dihydrochloride Dihydrate**

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Caption: Overview of the synthetic route to **Amodiaquine dihydrochloride dihydrate**.

## Experimental Protocol: Synthesis of Amodiaquine Dihydrochloride Dihydrate

This protocol is based on a reported robust synthesis.<sup>[12]</sup>

### Step 1: Mannich Reaction

- To a suitable reaction vessel, add 4-acetamidophenol, diethylamine, and paraformaldehyde in an appropriate solvent (e.g., isopropanol).
- Heat the mixture and reflux for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or HPLC).

- Upon completion, cool the reaction mixture and isolate the Mannich base intermediate, 4-acetamido-2-(diethylaminomethyl)phenol, by filtration.
- Wash the isolated solid with a cold solvent and dry under vacuum.

#### Step 2: Hydrolysis and Substitution

- Suspend the Mannich base intermediate in hydrochloric acid.
- Heat the mixture to induce hydrolysis of the amide group, forming the corresponding amine intermediate.
- Adjust the pH of the solution to approximately 4.
- Add 4,7-dichloroquinoline to the reaction mixture.
- Continue heating until the substitution reaction is complete.
- Cool the mixture to allow the crude amodiaquine product to precipitate.
- Isolate the crude product by filtration.

#### Step 3: Purification and Rehydration

- Recrystallize the crude amodiaquine from a suitable solvent, such as ethanol, to purify it.
- To obtain the dihydrate form, reflux the purified amodiaquine in water.
- Cool the aqueous solution to precipitate the final product, **amodiaquine dihydrochloride dihydrate**.
- Isolate the pure product by filtration, wash with cold water, and dry under appropriate conditions.

## Pharmaceutical Formulations and Dosage

Amodiaquine is primarily formulated as oral tablets.<sup>[7]</sup> It is often used in combination with other antimalarial drugs, most notably artesunate, to improve efficacy and reduce the development of

resistance.[9][14]

Table of Common Formulations and Dosages:

Formulation	Strength	Typical Adult Dosage	Indication	Reference(s)
Amodiaquine hydrochloride tablets	200 mg (equivalent to 153 mg amodiaquine base)	10 mg base/kg once daily for 3 days	Uncomplicated malaria	[9]
Co-formulated tablets (Artesunate/Amo diaquine)	25 mg/67.5 mg, 50 mg/135 mg, 100 mg/270 mg	Weight-based, once daily for 3 days	Uncomplicated falciparum malaria	[14]

## Pharmacokinetics and Metabolism (ADME)

- Absorption: Amodiaquine is rapidly absorbed from the gastrointestinal tract following oral administration.[4][15]
- Distribution: Amodiaquine and its primary metabolite are highly bound to plasma proteins (over 90%).[4]
- Metabolism: It undergoes rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to its main active metabolite, N-desethylamodiaquine (DEAQ).[4][16] The parent drug has a short elimination half-life (around 5 hours), while DEAQ has a much longer half-life (6-18 days).[15] DEAQ is largely responsible for the antimalarial activity of the drug.[4]
- Excretion: The routes of excretion have not been fully elucidated, but a small percentage of the dose is recovered in the urine.[17]

## Analytical Methodologies

The quantification of amodiaquine and its active metabolite, desethylamodiaquine, in biological matrices is crucial for pharmacokinetic and clinical studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

## Experimental Protocol: HPLC-UV Quantification in Plasma

This protocol is a representative example of an HPLC method for the analysis of amodiaquine and desethylamodiaquine in plasma.[\[18\]](#)

1. Sample Preparation (Liquid-Liquid Extraction): a. To a plasma sample, add an internal standard solution. b. Precipitate proteins by adding acetonitrile and vortexing. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube. e. Perform a liquid-liquid extraction by adding diethyl ether and vortexing. f. Centrifuge to separate the layers. g. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. h. Reconstitute the residue in the mobile phase for injection.

### 2. Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Agilent Zorbax C18 or equivalent.
- Mobile Phase: A mixture of distilled water and methanol (e.g., 80:20 v/v) with 2% (v/v) triethylamine, adjusted to an acidic pH (e.g., 2.2).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength appropriate for amodiaquine and its metabolite (e.g., 342 nm).
- Quantification: Create a calibration curve using standards of known concentrations to quantify the analytes in the unknown samples.

## In Vitro Biological Assays

### Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is widely used to determine the 50% inhibitory concentration (IC<sub>50</sub>) of a compound against *Plasmodium falciparum*.[\[19\]](#)



1. Parasite Culture: a. Maintain a continuous culture of *P. falciparum* (chloroquine-sensitive or -resistant strains) in human red blood cells (O+) in RPMI 1640 medium supplemented with appropriate serum and antibiotics. b. Incubate the culture at 37°C in a controlled atmosphere (e.g., 5% CO<sub>2</sub>, 5% O<sub>2</sub>, 90% N<sub>2</sub>).
2. Assay Procedure: a. Prepare a serial dilution of **amodiaquine dihydrochloride dihydrate** in the culture medium. b. In a 96-well microtiter plate, add the drug dilutions in duplicate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control. c. Add the parasite culture (synchronized to the ring stage) to each well. d. Incubate the plate for 72 hours under the same conditions as the parasite culture. e. After incubation, lyse the red blood cells and add SYBR Green I dye, which intercalates with the parasitic DNA. f. Measure the fluorescence using a microplate reader. g. Calculate the IC<sub>50</sub> value by non-linear regression analysis of the fluorescence intensity versus the drug concentration.

## Experimental Protocol: Histamine N-Methyltransferase (HMT) Inhibition Assay

This is a general protocol for assessing the inhibitory activity of amodiaquine on HMT.[20]

1. Reagents and Materials: a. Recombinant human HNMT enzyme. b. Histamine substrate. c. S-adenosyl-L-methionine (SAM) as the methyl donor. d. A suitable buffer system. e. A detection system to measure the product of the reaction (e.g., methylated histamine) or the consumption of a substrate.
2. Assay Procedure: a. In a microplate, add the HNMT enzyme, buffer, and various concentrations of amodiaquine. b. Pre-incubate the mixture to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding histamine and SAM. d. Incubate at 37°C for a defined period. e. Stop the reaction. f. Quantify the amount of product formed or substrate remaining using a suitable method (e.g., HPLC, radiometric assay, or a coupled enzymatic assay). g. Calculate the percent inhibition for each concentration of amodiaquine and determine the IC<sub>50</sub> value.

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